(trans)-1-benzoyloctahydroquinolin-4(1H)-one
Overview
Description
(trans)-1-Benzoyloctahydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s structure consists of a benzoyl group attached to an octahydroquinolinone core, which is a saturated derivative of quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-1-benzoyloctahydroquinolin-4(1H)-one typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 1-benzoylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out in a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of high-throughput screening techniques can optimize catalyst selection and reaction parameters, enhancing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(trans)-1-Benzoyloctahydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is commonly employed.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: Compounds with different functional groups replacing the benzoyl group.
Scientific Research Applications
Chemistry
In chemistry, (trans)-1-benzoyloctahydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural similarity to naturally occurring alkaloids makes it a candidate for the development of new drugs with antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. These derivatives have shown promise in preclinical studies for the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (trans)-1-benzoyloctahydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar core structure but lacking the benzoyl group.
1-Benzoylquinoline: A precursor in the synthesis of (trans)-1-benzoyloctahydroquinolin-4(1H)-one.
Octahydroquinoline: A fully saturated derivative of quinoline without the benzoyl group.
Uniqueness
This compound is unique due to its specific combination of a benzoyl group and an octahydroquinolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Biological Activity
(trans)-1-benzoyloctahydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of octahydroquinoline derivatives. Its structure features a benzoyl group attached to an octahydroquinoline core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Notably, compounds with similar structures have shown affinity for dopamine receptors, particularly D2-like receptors, which are implicated in several neurological disorders .
Key Mechanisms:
- Receptor Binding : The compound has been studied for its binding affinity to dopamine receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes, potentially influencing metabolic pathways related to cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infection control.
- Anticancer Properties : The ability to inhibit certain cancer cell lines has been observed, indicating potential as an anticancer agent. This effect may be mediated through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Given its interaction with dopamine receptors, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
Study 2 | Anticancer Activity | Showed reduced viability in breast cancer cell lines via apoptosis pathways. |
Study 3 | Neuropharmacology | Exhibited binding affinity to D2-like receptors with potential implications for treating Parkinson's disease. |
Notable Case Studies:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against various pathogens, suggesting its utility in developing new antibiotics.
- Cancer Cell Line Studies : In vitro studies indicated that this compound can induce cell death in certain cancer types, warranting further investigation into its mechanism and efficacy in vivo.
- Dopamine Receptor Interaction : Research focusing on receptor binding demonstrated that the compound has a selective affinity for D2-like dopamine receptors, which could lead to advancements in treatments for psychiatric disorders .
Properties
IUPAC Name |
(4aR,8aR)-1-benzoyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARZRCTWABIBKX-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)CCN2C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230041 | |
Record name | 4(1H)-Quinolinone, 1-benzoyloctahydro-, (4aR,8aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2068137-93-7 | |
Record name | 4(1H)-Quinolinone, 1-benzoyloctahydro-, (4aR,8aR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2068137-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Quinolinone, 1-benzoyloctahydro-, (4aR,8aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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